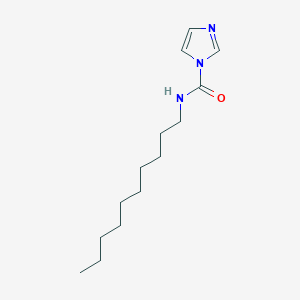
N-(2,4-difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide, also known as DMTA, is a compound that has attracted attention in scientific research due to its potential therapeutic applications. DMTA is a thioacetamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated.
Wirkmechanismus
The mechanism of action of N-(2,4-difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide involves the inhibition of various enzymes and pathways involved in cell growth and survival. N-(2,4-difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell cycle progression. N-(2,4-difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has also been shown to inhibit the activity of topoisomerases, which are involved in the replication and transcription of DNA. Additionally, N-(2,4-difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to induce oxidative stress and DNA damage, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell membrane integrity. N-(2,4-difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has also been shown to induce DNA damage and oxidative stress, leading to the activation of various signaling pathways involved in cell growth and survival. Additionally, N-(2,4-difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,4-difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide in lab experiments include its potential therapeutic applications, its ability to inhibit various enzymes and pathways involved in cell growth and survival, and its anti-inflammatory and antioxidant properties. The limitations of using N-(2,4-difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide in lab experiments include its potential toxicity and side effects, the need for further investigation into its mechanism of action and therapeutic potential, and the need for optimization of its synthesis method and purification.
Zukünftige Richtungen
For N-(2,4-difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide research include the investigation of its potential therapeutic applications in various diseases, including cancer, fungal infections, and bacterial infections. Further investigation is also needed into its mechanism of action and its interactions with other drugs and compounds. Additionally, the optimization of its synthesis method and purification, as well as the development of more efficient and cost-effective methods for its production, are needed to facilitate its use in clinical and research settings.
Synthesemethoden
N-(2,4-difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide can be synthesized using various methods, including the reaction of 2,4-difluoroaniline with 1-methyl-5-phenyl-1H-imidazole-2-thiol in the presence of a base, such as sodium hydride or potassium carbonate, followed by reaction with chloroacetyl chloride. Other methods include the reaction of 2,4-difluoroaniline with 1-methyl-5-phenyl-1H-imidazole-2-thiol in the presence of a catalyst, such as copper(II) acetate, followed by reaction with chloroacetyl chloride. The purity and yield of N-(2,4-difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been investigated for its potential therapeutic applications, including its anticancer, antifungal, and antibacterial activities. N-(2,4-difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the proliferation of cancer cells, such as breast cancer cells, by inducing apoptosis and cell cycle arrest. N-(2,4-difluorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has also been shown to inhibit the growth of fungal and bacterial strains, including Candida albicans and Staphylococcus aureus, by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c1-23-16(12-5-3-2-4-6-12)10-21-18(23)25-11-17(24)22-15-8-7-13(19)9-14(15)20/h2-10H,11H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGCNSZIXJHEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2405352.png)
![9-(2-ethoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2405353.png)





![3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2405364.png)




